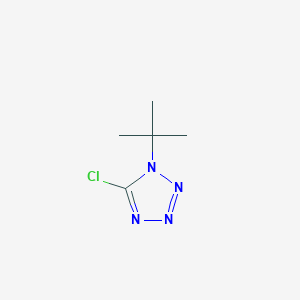
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a chlorine atom and a tert-butyl group attached to the tetrazole ring, making it a unique derivative with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-chloro-1-(1,1-dimethylethyl)-1H-tetrazole, can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various agents, including heterogeneous catalysts and nanoparticles . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves scalable methods that ensure high yield and purity. The use of microwave irradiation and heterogeneous catalysts has been reported to be effective in producing 5-substituted 1H-tetrazoles on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Including heterogeneous catalysts and nanoparticles for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and complex heterocyclic compounds, which can have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design.
Material Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content.
Coordination Chemistry: Tetrazoles act as ligands in coordination complexes, which are used in catalysis and material science.
Mechanism of Action
The mechanism of action of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity . The chlorine atom and tert-butyl group contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.
5-Chloro-1-phenyl-1H-tetrazole: Reacts with 2-hydroxyacetophenone to yield 1-phenyl-1H-tetrazol-5-oxy linked compounds.
Uniqueness
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and tert-butyl group enhances its reactivity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science .
Properties
CAS No. |
59772-99-5 |
|---|---|
Molecular Formula |
C5H9ClN4 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
1-tert-butyl-5-chlorotetrazole |
InChI |
InChI=1S/C5H9ClN4/c1-5(2,3)10-4(6)7-8-9-10/h1-3H3 |
InChI Key |
URZUSFRJURZOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















